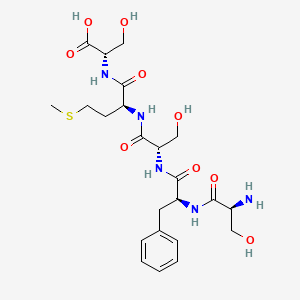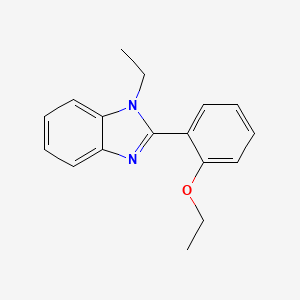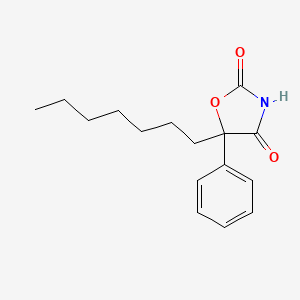
2,4-Oxazolidinedione, 5-heptyl-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Oxazolidinedione, 5-heptyl-5-phenyl- is a chemical compound belonging to the oxazolidinedione class. This compound is characterized by its unique structure, which includes a heptyl and a phenyl group attached to the oxazolidinedione ring. Oxazolidinediones are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Oxazolidinedione, 5-heptyl-5-phenyl- typically involves the alkylation of oxazolidinedione derivatives. One common method includes the selective N3 alkylation of oxazolidinedione with heptyl and phenyl groups under controlled conditions . The reaction conditions often involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Oxazolidinedione, 5-heptyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into oxazolidines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinedione ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alkyl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolidinediones and oxazolidines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,4-Oxazolidinedione, 5-heptyl-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Medicine: It is investigated for its potential use in treating neurological disorders such as epilepsy.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,4-Oxazolidinedione, 5-heptyl-5-phenyl- involves its interaction with specific molecular targets in the body. For instance, oxazolidinediones are known to inhibit T-type calcium channels in neurons, which helps in reducing the frequency of absence seizures . This inhibition raises the threshold for repetitive neuronal activity, thereby exerting its anticonvulsant effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-2,4-oxazolidinedione: Another oxazolidinedione derivative with similar anticonvulsant properties.
5,5-Diphenylimidazolidin-2,4-dione: A structurally related compound with potential anticonvulsant activity.
Uniqueness
2,4-Oxazolidinedione, 5-heptyl-5-phenyl- is unique due to its specific heptyl and phenyl substitutions, which may confer distinct pharmacological properties compared to other oxazolidinedione derivatives. These structural differences can influence its binding affinity to molecular targets and its overall efficacy in biological systems.
Propiedades
Número CAS |
824392-36-1 |
|---|---|
Fórmula molecular |
C16H21NO3 |
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
5-heptyl-5-phenyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C16H21NO3/c1-2-3-4-5-9-12-16(13-10-7-6-8-11-13)14(18)17-15(19)20-16/h6-8,10-11H,2-5,9,12H2,1H3,(H,17,18,19) |
Clave InChI |
DNWLQPSILYIWAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


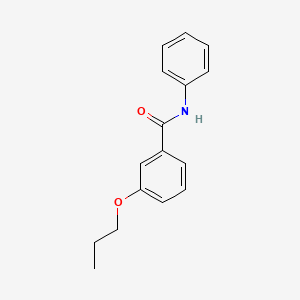
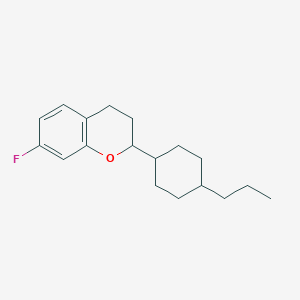
![N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide](/img/structure/B14224562.png)
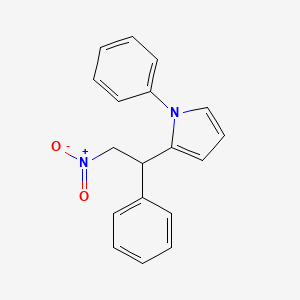
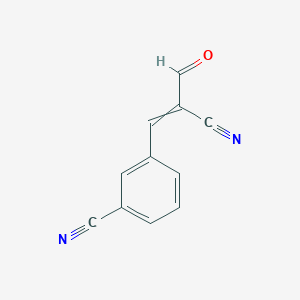

![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)
![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14224618.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
